molecular formula C10H10N4O B166286 Metamitron CAS No. 41394-05-2

Metamitron

Cat. No.: B166286
CAS No.: 41394-05-2
M. Wt: 202.21 g/mol
InChI Key: VHCNQEUWZYOAEV-UHFFFAOYSA-N
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Description

Metamitron is an organic compound widely used as a selective herbicide, particularly in sugar beet cultivation. It belongs to the triazinone class of herbicides and is known for its ability to control a broad spectrum of weeds, including both grass and broad-leaved species. This compound is highly soluble in water and moderately persistent in soil and aquatic systems. It was first introduced in 1975 and has since been used extensively in various agricultural practices .

Mechanism of Action

Target of Action

Metamitron primarily targets the Photosystem II (PSII) in the chloroplasts of plants . PSII is a crucial component of the photosynthetic electron transport chain, which plays a vital role in the light-dependent reactions of photosynthesis . This compound inhibits the electron transfer between PSII and Quinone-b within the light reactions of photosynthesis .

Mode of Action

This compound functions as an inhibitor of PSII by binding to serine 264 on the D1 protein . This binding disrupts the normal function of PSII, inhibiting the electron transfer process and thereby disrupting photosynthesis . This disruption of photosynthesis leads to a reduction in the plant’s energy production, affecting its growth and development .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the photosynthetic electron transport chain . By inhibiting PSII, this compound disrupts the flow of electrons through this chain, which in turn affects the light-dependent reactions of photosynthesis . This can lead to a decrease in the production of ATP and NADPH, two molecules that are crucial for the light-independent reactions of photosynthesis . Additionally, this compound may interact with photoprotective mechanism-related enzymes in chloroplasts .

Pharmacokinetics

It can be moderately persistent in some soil systems depending on local conditions . This compound may also be persistent in aquatic systems . The metabolism of this compound in plants has been investigated, and it has been suggested that the residue definition for enforcement can be proposed as this compound for roots and fruits and leafy vegetables .

Result of Action

The primary molecular effect of this compound’s action is the disruption of the photosynthetic electron transport chain, leading to a reduction in the plant’s energy production . On a cellular level, this can lead to a decrease in the plant’s growth and development . In apple trees, for example, the presence of this compound affects the energetic status of the plant, attenuating the kinetics of the photoprotective mechanism’s sub-processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, relative humidity may influence the thinning efficacy of this compound . Additionally, the persistence of this compound in the environment can be influenced by factors such as temperature and soil moisture . It’s also worth noting that this compound’s absorption by leaves was found to be greater in areas with higher natural relative humidity levels .

Biochemical Analysis

Biochemical Properties

Metamitron acts as an inhibitor of photosystem II, a crucial part of the photosynthesis process in plants . It interacts with the D1 protein, binding to serine 264 . This interaction disrupts the normal function of photosystem II, leading to a reduction in the photosynthetic capacity of plants .

Cellular Effects

This compound has been found to reduce the photosynthetic capacity of trees, acting as a fruit thinner in apple trees . It influences cell function by reducing the energy available for cellular processes, leading to a decrease in fruit production . The presence of this compound affects the energetic status of the cells, attenuating the kinetics of the photoprotective mechanism’s sub-processes .

Molecular Mechanism

This compound functions as an inhibitor of photosystem II by binding to serine 264 on the D1 protein . This binding inhibits the electron transfer between Photosystem II and Quinone-b within light reactions of photosynthesis . It’s suggested that this compound inadvertently interacts with photoprotective mechanism-related enzymes in chloroplasts of apple tree leaves .

Temporal Effects in Laboratory Settings

This compound exhibits low to moderate persistence in soil systems depending on local conditions . It may also be persistent in aquatic systems . The degradation half-life of this compound in soil ranges from less than 5 weeks to more than 14 weeks depending on the soil type and environmental conditions .

Metabolic Pathways

The first published biodegradation pathway for this compound is carried out by the Chloridazon-degradating bacteria, Rhodococcus sp. 0246b, and involves degradation of the phenyl ring . This compound is transformed into 2-(3-hydrazinyl-2-ethyl)-hydrazono-2-phenylacetic acid by triazinone ring cleavage and further mineralization .

Preparation Methods

Synthetic Routes and Reaction Conditions: Metamitron can be synthesized through a multi-step process involving the following key reactions:

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors where the above-mentioned reactions are carried out under controlled conditions. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and pH. The final product is isolated through filtration, washing, and drying .

Chemical Reactions Analysis

Types of Reactions: Metamitron undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce amine-substituted compounds .

Scientific Research Applications

Metamitron has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Metamitron is often compared with other triazinone herbicides such as:

Uniqueness: this compound is unique in its specific application for sugar beet cultivation and its moderate persistence in soil and aquatic systems. Its ability to inhibit Photosystem II with high selectivity makes it an effective herbicide for controlling a wide range of weeds without causing significant harm to the crop .

Properties

IUPAC Name

4-amino-3-methyl-6-phenyl-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-7-12-13-9(10(15)14(7)11)8-5-3-2-4-6-8/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCNQEUWZYOAEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C(=O)N1N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Record name METAMITRON
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DSSTOX Substance ID

DTXSID7047568
Record name Metamitron
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Molecular Weight

202.21 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

COLOURLESS-TO-YELLOW CRYSTALS.
Record name METAMITRON
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Solubility

Solubility in water, g/100ml at 20 °C: 0.17 (slightly soluble)
Record name METAMITRON
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Density

600 kg/m³
Record name METAMITRON
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Vapor Pressure

Vapor pressure, Pa at 20 °C: 0.00000086
Record name METAMITRON
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CAS No.

41394-05-2
Record name Metamitron
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Record name Metamitron
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Record name 4-amino-3-methyl-6-phenyl-1,2,4-triazin-5-one
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Record name METAMITRON
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Record name METAMITRON
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Melting Point

167 °C
Record name METAMITRON
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Synthesis routes and methods

Procedure details

175 g (0.8 mol) of phenylglyoxylic acid hydrazide-2-acetylhydrazone were dissolved in 2 liters of ethanol and the solution was heated to boil under reflux for 12 hours. After cooling, the product which had precipitated was filtered off. The mother liquor was partially freed from the solvent; on cooling, a further precipitate was obtained, which was also filtered off and well washed with water. The combined precipitates were dried. 123 g (76% of theory) of 4-amino-3-methyl-6-phenyl-1,2,4-triazin-5-(4H)-one of melting point 160°-163°C. were obtained.
Quantity
175 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Metamitron?

A1: this compound is a photosystem II (PSII) inhibitor. [, , ] It disrupts the photosynthetic apparatus in susceptible plants by blocking electron transport in PSII, ultimately hindering photosynthesis. [, , ]

Q2: How does this compound's inhibition of photosynthesis affect plants?

A2: By inhibiting PSII, this compound causes a reduction in carbohydrate synthesis. [, ] This carbohydrate deficit ultimately leads to fruit abscission in fruit trees like apples and pears and inhibits growth in susceptible weed species. [, , ]

Q3: Does this compound affect all plant species equally?

A3: No, this compound exhibits selective herbicidal activity. [, , ] Some plants, such as sugar beet (Beta vulgaris L.), possess metabolic pathways that rapidly detoxify this compound, making them tolerant to the herbicide. [, ] Other species, including certain weed species, lack efficient detoxification mechanisms, making them susceptible to this compound’s effects. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C10H10N4O3, and its molecular weight is 234.22 g/mol.

Q5: Is there any available spectroscopic data regarding this compound?

A5: While specific spectroscopic data is not provided in the papers reviewed, research indicates that gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) techniques are commonly employed for this compound analysis. [, , ]

Q6: How does the formulation of this compound impact its degradation in soil?

A6: Studies indicate that the formulation of this compound can influence its persistence in the soil. [] For instance, a tank mixture of this compound with ethofumesate, desmedipham, and phenmedipham exhibited slower degradation than this compound applied alone. []

Q7: Is this compound known for catalytic properties or applications?

A7: this compound is primarily recognized for its herbicidal activity and its use as a plant growth regulator, specifically for fruit thinning. [, , ] There is no evidence from the provided research to suggest catalytic properties or applications.

Q8: How does the structure of this compound relate to its herbicidal activity?

A9: While specific SAR studies weren't detailed in the papers, it's known that the triazinone ring in this compound is crucial for its interaction with the PSII complex. [, ] Modifications to this core structure could alter its binding affinity and thus its herbicidal efficacy.

Q9: How does this compound’s stability in different formulations influence its application?

A10: Studies suggest that formulating this compound as a tank mixture can impact its degradation rate in the soil, potentially influencing its long-term effectiveness. [, ] This highlights the importance of considering formulation stability for optimizing its application and minimizing environmental impact.

Q10: Is there information on SHE regulations regarding this compound?

A11: The provided research focuses primarily on this compound's efficacy and impact on plant physiology. While specific SHE regulations are not discussed, the studies emphasize the importance of responsible application practices, especially when considering its potential for leaching and environmental impact. [, ]

Q11: How is this compound absorbed, distributed, metabolized, and excreted (ADME) in animals?

A12: Studies in goats revealed rapid absorption of this compound after oral administration, with wide distribution in the body. [, ] Deamination emerged as a major metabolic pathway, and excretion occurred primarily through urine and feces. [, ] These findings highlight the importance of understanding this compound's fate in animal systems, particularly in livestock.

Q12: How does the efficacy of this compound vary across different apple cultivars?

A13: Research indicates variations in this compound's effectiveness as a fruit thinner among apple cultivars. [, ] 'Gala' apples exhibited greater sensitivity to this compound, showing effective thinning at lower concentrations compared to 'Golden Delicious' apples. [, ] These differences highlight the importance of cultivar-specific recommendations for optimizing this compound use.

Q13: What are the known mechanisms of this compound resistance in weeds?

A14: A key mechanism of this compound resistance, primarily observed in Chenopodium album, involves a mutation in the psbA gene encoding the D1 protein of PSII. [, , ] This mutation at the Serine 264 position prevents this compound binding, rendering it ineffective. [, , ]

Q14: Does this compound resistance in weeds pose a threat to its continued use?

A15: The emergence of this compound-resistant weeds, particularly C. album, poses a significant challenge to its long-term use in sugar beet production. [, , ] Understanding the mechanisms and spread of resistance is crucial for developing sustainable management strategies and preventing widespread resistance development.

Q15: What are the toxicological implications of this compound use?

A16: Although this compound is generally considered safe for mammals, studies in rats have provided insights into its toxicokinetics, revealing rapid absorption, distribution to various tissues, and primary elimination through feces and urine. [] Further research is crucial to fully understand potential long-term effects and ensure its safe use.

Q16: How does this compound behave in the environment?

A17: this compound's behavior in the environment depends on factors like soil type, moisture, and temperature. [, ] Studies indicate its potential for leaching, particularly in conventional tillage systems. [, ] This highlights the importance of responsible application practices and understanding its environmental fate.

Q17: Does the solubility of this compound vary under different conditions?

A18: Research shows that this compound's sorption to soil is influenced by factors like pH and the presence of electrolytes. [] Understanding its dissolution and sorption dynamics is crucial for predicting its availability and movement in the environment.

Q18: Are there any alternative chemical thinning agents to this compound?

A19: Yes, alternative chemical thinning agents for apple and pear trees include 6-benzyladenine (6-BA) and abscisic acid (ABA). [] These compounds have different modes of action but ultimately aim to achieve similar fruit-thinning results. The choice of thinning agent often depends on cultivar, environmental conditions, and grower preference.

Q19: What research tools have been used to investigate this compound's effects on plants?

A20: Researchers have employed various techniques to study this compound's impact on plants, including chlorophyll fluorescence measurements to assess photosynthetic efficiency, [, , ] gas chromatography-mass spectrometry (GC-MS) to analyze its residues and metabolic products, [, ] and controlled environment chambers to evaluate its efficacy under different conditions. [, ]

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